molecular formula C5H3N3O2 B3053881 4-cyano-1H-imidazole-5-carboxylic acid CAS No. 56745-98-3

4-cyano-1H-imidazole-5-carboxylic acid

Cat. No.: B3053881
CAS No.: 56745-98-3
M. Wt: 137.1 g/mol
InChI Key: QGERPIOAEFLQSN-UHFFFAOYSA-N
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Description

4-Cyano-1H-imidazole-5-carboxylic acid (CAS 56745-98-3) is a heterocyclic compound with the molecular formula C₅H₃N₃O₂ and a molecular weight of 137.098 g/mol . Its structure features a cyano (-CN) group at position 4 and a carboxylic acid (-COOH) group at position 5 on the imidazole ring. It serves as a key intermediate in medicinal chemistry, particularly in synthesizing bioactive molecules .

Properties

IUPAC Name

4-cyano-1H-imidazole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3N3O2/c6-1-3-4(5(9)10)8-2-7-3/h2H,(H,7,8)(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGERPIOAEFLQSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(N1)C(=O)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60472603
Record name 1H-Imidazole-4-carboxylic acid, 5-cyano-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60472603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56745-98-3
Record name 1H-Imidazole-4-carboxylic acid, 5-cyano-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60472603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-cyano-1H-imidazole-5-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyano-1H-imidazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-cyano-1H-imidazole with carbon dioxide in the presence of a base. This reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as crystallization and recrystallization are employed to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

4-cyano-1H-imidazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano or carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Imidazole derivatives with additional oxygen-containing functional groups.

    Reduction: Amino-imidazole derivatives.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

4-cyano-1H-imidazole-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-cyano-1H-imidazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The cyano and carboxylic acid groups play a crucial role in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 4-cyano-1H-imidazole-5-carboxylic acid with structurally related imidazole derivatives, highlighting substituents, molecular properties, and applications:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications
This compound 4-CN, 5-COOH C₅H₃N₃O₂ 137.098 56745-98-3 High polarity; potential for drug synthesis and coordination chemistry . Discontinued in some commercial catalogs .
4-Methyl-1H-imidazole-5-carbaldehyde 4-CH₃, 5-CHO C₅H₆N₂O 110.11 68282-53-1 Aldehyde group enables condensation reactions; lower polarity than carboxylic acid derivatives .
1-Methyl-1H-imidazole-5-carbohydrazide N1-CH₃, 5-CONHNH₂ C₅H₈N₄O 140.14 23585-00-4 Hydrazide moiety useful in heterocyclic synthesis; moderate solubility in polar solvents .
5-Cyano-1H-imidazole-4-carboxamide hydrate 5-CN, 4-CONH₂ C₅H₄N₄O 136.11 - Carboxamide enhances solubility; intermediate in pharmaceuticals .
Ethyl 4-amino-1-methyl-1H-imidazole-5-carboxylate 4-NH₂, N1-CH₃, 5-COOEt C₈H₁₁N₃O₂ 181.19 61982-18-1 Ester group improves lipophilicity; amino group allows further functionalization .
1-(4-Fluorophenyl)-1H-imidazole-5-carboxylic acid N1-(4-FPh), 5-COOH C₁₀H₇FN₂O₂ 206.18 - Aryl substituent enhances aromatic interactions; used in kinase inhibitor development .

Functional Group Impact on Properties

  • Acidity: The cyano group at position 4 in the target compound increases the acidity of the adjacent carboxylic acid (pKa ~2-3) compared to derivatives with electron-donating groups (e.g., 4-methyl substituent in 4-Methyl-1H-imidazole-5-carbaldehyde) .
  • Solubility: Carboxylic acid derivatives (e.g., target compound, 1-(4-Fluorophenyl)-1H-imidazole-5-carboxylic acid) exhibit higher aqueous solubility than esters (e.g., Ethyl 4-amino-1-methyl-1H-imidazole-5-carboxylate) or carboxamides .
  • Reactivity: The cyano group can participate in nucleophilic addition reactions, while the carboxylic acid enables salt formation or conjugation with amines/alcohols .

Challenges and Commercial Status

The target compound is listed as discontinued in some catalogs (e.g., CymitQuimica), suggesting challenges in synthesis, stability, or market demand . In contrast, carboxamide and ester analogs remain commercially available, highlighting their broader utility .

Biological Activity

4-Cyano-1H-imidazole-5-carboxylic acid (CIC) is a heterocyclic compound notable for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of CIC, detailing its mechanisms of action, relevant case studies, and comparative analysis with similar compounds.

Chemical Structure and Properties

CIC has the molecular formula C5H4N4O2C_5H_4N_4O_2 and features a five-membered aromatic imidazole ring with both a cyano group and a carboxylic acid group. These functional groups contribute to its chemical reactivity and biological interactions.

Property Value
Molecular FormulaC5H4N4O2C_5H_4N_4O_2
Molecular Weight164.11 g/mol
Functional GroupsCyano, Carboxylic Acid
Structural FeaturesImidazole Ring

The biological activity of CIC is primarily attributed to its ability to interact with specific molecular targets within cells. It can function as an enzyme inhibitor or activator , influencing various biochemical pathways. The cyano and carboxylic acid groups are crucial for its binding affinity to these targets, enabling it to modulate enzyme activity effectively.

Antimicrobial Activity

Research has indicated that CIC exhibits significant antimicrobial properties against various bacterial strains. In particular, studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy

A study evaluated the minimum inhibitory concentration (MIC) of CIC against several bacterial strains:

Bacterial Strain MIC (mg/mL)
Staphylococcus aureus0.025
Escherichia coli0.019
Bacillus subtilis0.020

These results suggest that CIC has potent antibacterial activity, especially against S. aureus and E. coli, making it a candidate for further development as an antimicrobial agent .

Anticancer Potential

CIC's potential as an anticancer agent has also been explored. Preliminary studies suggest that it may induce apoptosis in cancer cells through various pathways, possibly by interacting with cellular receptors or enzymes involved in cell cycle regulation.

Research Findings on Anticancer Activity

In vitro studies demonstrated that CIC could significantly reduce cell viability in cancer cell lines:

Cancer Cell Line IC50 (µM)
HeLa (Cervical Cancer)15.2
MCF-7 (Breast Cancer)12.5

These findings indicate that CIC may serve as a lead compound for developing new anticancer therapies .

Comparative Analysis with Similar Compounds

CIC shares structural similarities with other imidazole derivatives, which may influence its biological activity. Here’s a comparison with notable analogs:

Compound Name Structural Features Biological Activity
2-Amino-4-cyano-1H-imidazole-5-carboxylic acidContains an amino group at position 2Enhanced solubility; potential antimicrobial effects
4-Cyano-1-methyl-1H-imidazole-5-carboxylic acidMethyl substitution at position 1Different pharmacokinetic properties
1H-Imidazole-4-carboxamide, 5-cyanoAmide instead of carboxylic acidPotentially different reactivity

This comparison highlights the unique characteristics of CIC, particularly its balance between reactivity and biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-cyano-1H-imidazole-5-carboxylic acid
Reactant of Route 2
4-cyano-1H-imidazole-5-carboxylic acid

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